molecular formula C12H15NO3SSe B13760611 Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt CAS No. 63149-25-7

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt

Cat. No.: B13760611
CAS No.: 63149-25-7
M. Wt: 332.29 g/mol
InChI Key: JGGOQOPULSUBIT-UHFFFAOYSA-N
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Description

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C12H15NO3SSe. It is known for its unique structure, which includes a selenium atom within a benzoselenazolium ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoselenazole with 3-chlorobutanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the inner salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the original benzoselenazolium compound .

Scientific Research Applications

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress pathways. This compound can inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is unique due to its combination of a benzoselenazolium ring with a sulfonate group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

63149-25-7

Molecular Formula

C12H15NO3SSe

Molecular Weight

332.29 g/mol

IUPAC Name

4-(2-methyl-1,3-benzoselenazol-3-ium-3-yl)butane-2-sulfonate

InChI

InChI=1S/C12H15NO3SSe/c1-9(17(14,15)16)7-8-13-10(2)18-12-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3

InChI Key

JGGOQOPULSUBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2[Se]1)CCC(C)S(=O)(=O)[O-]

Origin of Product

United States

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